molecular formula C18H11BrClN3OS B13451280 N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide

N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide

Cat. No.: B13451280
M. Wt: 432.7 g/mol
InChI Key: IRJWKUZUBYYWLK-UHFFFAOYSA-N
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Description

N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often involve elevated temperatures and the use of organic solvents. Industrial production methods may employ solid support catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it could inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors .

Comparison with Similar Compounds

N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

Molecular Formula

C18H11BrClN3OS

Molecular Weight

432.7 g/mol

IUPAC Name

N-(6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-chlorobenzamide

InChI

InChI=1S/C18H11BrClN3OS/c19-12-5-8-15-21-16(14-2-1-9-25-14)17(23(15)10-12)22-18(24)11-3-6-13(20)7-4-11/h1-10H,(H,22,24)

InChI Key

IRJWKUZUBYYWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Br)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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